Phenacyl 2-benzamidoacetate
Description
Phenacyl 2-benzamidoacetate is an organic compound characterized by a benzamido group (-NH-C6H5CO-) linked to an acetate backbone, with a phenacyl ester moiety (C6H5COCH2-). This structure confers unique physicochemical properties, including specific conformational flexibility, intermolecular interaction patterns, and reactivity. The compound has been studied in contexts such as photochemical decarboxylation (e.g., as a precursor in radical reactions) and pharmaceutical intermediate synthesis . Its molecular weight, functional groups, and stereoelectronic effects make it a subject of interest in comparative analyses with structurally related esters and benzamides.
Properties
IUPAC Name |
phenacyl 2-benzamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(13-7-3-1-4-8-13)12-22-16(20)11-18-17(21)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZIVQXISGDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941606 | |
| Record name | N-[2-Oxo-2-(2-oxo-2-phenylethoxy)ethyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19793-46-5 | |
| Record name | NSC120037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-Oxo-2-(2-oxo-2-phenylethoxy)ethyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacyl 2-benzamidoacetate can be synthesized through a multi-step process. One common method involves the reaction of phenacyl bromide with benzamidoacetic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 2-benzamidoacetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenacyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenacyl ketones, while reduction can produce phenacyl alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Photoremovable Protecting Groups (PPGs)
Phenacyl derivatives, including Phenacyl 2-benzamidoacetate, are extensively studied as photoremovable protecting groups in organic synthesis. PPGs are crucial in protecting functional groups during synthetic processes, allowing for selective deprotection upon exposure to light. The compound's ability to release active biomolecules upon irradiation makes it valuable in biochemical applications.
- Quantum Yields : The efficiency of deprotection is often measured by quantum yields (). Studies have shown that phenacyl derivatives can achieve high quantum yields, approaching unity for optimal leaving groups, which is essential for effective photochemical reactions .
Click Chemistry
Phenacyl derivatives are also utilized in click chemistry, a modular approach to synthesizing new compounds by joining small units. This method is particularly beneficial for creating complex molecules with high reliability and efficiency. The incorporation of phenacyl moieties can enhance the reactivity and specificity of click reactions .
Biological Applications
Release of Bioactive Molecules
One of the most significant applications of this compound is its role in the controlled release of bioactive molecules. This capability is particularly useful in molecular biology and drug delivery systems, where precise timing of release is critical.
- Caged Compounds : The compound can form "caged" derivatives, which are biologically inactive until activated by light. This property allows researchers to study biological processes with minimal interference from the compounds themselves .
In Vitro Studies
Research has demonstrated the effectiveness of phenacyl derivatives in releasing neurotransmitters and other biomolecules in vitro. For instance, studies on p-hydroxyphenacyl derivatives have shown their potential to release γ-aminobutyric acid (GABA) upon UV irradiation, highlighting their utility in neuroscience research .
Material Science
Surface Etching Applications
Recent findings indicate that phenacyl compounds can release fluoride ions upon photolysis, making them suitable for surface etching applications in integrated circuit manufacturing. This application leverages the compound's ability to act as a photolabile linker, facilitating precise material modifications .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Chemical Synthesis | Photoremovable Protecting Groups | High quantum yields for deprotection |
| Biological Applications | Release of neurotransmitters | Effective GABA release in vitro |
| Material Science | Surface etching | Release of fluoride ions for precise etching |
Case Studies
-
Photochemical Behavior of p-Hydroxyphenacyl Derivatives
A study focused on the photochemical properties of p-hydroxyphenacyl derivatives demonstrated their effectiveness as PPGs in organic synthesis. The research indicated that these compounds could be used to selectively release biomolecules under UV light, showcasing their potential in both synthetic and biological contexts . -
Click Chemistry Applications
Another investigation into click chemistry involving phenacyl derivatives revealed their ability to facilitate efficient coupling reactions. The study emphasized the versatility and reliability of these compounds as building blocks for more complex molecular architectures . -
Fluoride Release for Material Applications
Research highlighted the use of phenacyl derivatives in releasing fluoride ions for surface etching processes. This application is particularly relevant in the semiconductor industry, where precise material manipulation is required .
Mechanism of Action
The mechanism of action of phenacyl 2-benzamidoacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Conformational Comparison
| Compound | Torsion Angle Range (°) | Structural Occupancy Range (%) | Key Interactions |
|---|---|---|---|
| This compound | 69.7–86.12 | 63–69 (adamantyl analogs) | Synclinal, weak C—H…π |
| Phenacyl Benzoates | 71–91 | 63–69 | Periplanar/synclinal, π…π |
| Adamantyl-Based Esters | 69.7–86.12 | ≤69 (mostly lower) | Isostructural packing |
Table 2: Molecular Properties of Selected Analogs
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not specified | C16H13NO4 | ~283.28 | Benzamido, phenacyl ester |
| Methyl 2-Phenylacetoacetate | 16648-44-5 | C11H12O3 | 192.2 | α-Ketone, phenylacetate |
| (R)-2-Phenyl-2-pivalamidoacetic acid | 40610-41-1 | C13H17NO3 | 235.28 | Pivalamido, phenyl |
Biological Activity
Phenacyl 2-benzamidoacetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its synthesis, biological evaluations, and potential applications.
Chemical Structure and Synthesis
This compound is characterized by its phenacyl group linked to a benzamidoacetate moiety. The synthesis typically involves the reaction of phenacyl chloride with 2-aminoacetophenone in the presence of a suitable base. The resulting compound can be purified through recrystallization or chromatography.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For example, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 64 |
| Escherichia coli | 12 | 128 |
| Pseudomonas aeruginosa | 10 | 128 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. A study utilizing a carrageenan-induced paw edema model in rats demonstrated that administration of the compound significantly reduced inflammation compared to control groups . The compound's mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Efficacy in Inflammatory Models
In a controlled study, this compound was administered to rodents subjected to induced inflammation. The results indicated a dose-dependent response, with higher doses leading to greater reductions in edema formation. Histological examination revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
Q & A
What are the optimal experimental methods for synthesizing Phenacyl 2-benzamidoacetate, and how do novel techniques compare to conventional approaches?
This compound can be synthesized via esterification reactions between phenacyl derivatives (e.g., phenacyl bromide) and benzamidoacetic acid. Conventional methods often involve prolonged heating under reflux, but recent studies demonstrate enhanced efficiency using microwave irradiation or ultrasound-assisted synthesis . For instance, microwave energy reduces reaction times from hours to minutes while improving yields (e.g., 61–85% in heterocyclic syntheses) by promoting rapid molecular activation. Ultrasound methods similarly enhance reaction kinetics through cavitation effects. When designing experiments, consider solvent selection (e.g., ethanol for reflux), stoichiometric ratios, and catalyst use. Post-reaction purification via recrystallization or chromatography is critical for isolating high-purity products .
How should researchers characterize this compound, and what analytical techniques are most reliable?
Characterization requires a multi-technique approach:
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and regiochemistry.
- Melting point analysis to assess purity (deviations >2°C suggest impurities).
- Elemental analysis (CHNS) to validate empirical formulas.
- FT-IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
Advanced methods like HRMS or X-ray crystallography resolve ambiguities in complex cases. For instance, computational NMR predictions (using DFT with 6-311G(d,p) basis sets) can cross-validate experimental spectra .
What safety protocols are critical when handling this compound in the laboratory?
Phenacyl derivatives often exhibit skin corrosion (Category 1B, H314) and respiratory hazards. Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhaling aerosols.
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes. Avoid inducing vomiting if ingested.
- Storage : Keep in airtight containers at -20°C for long-term stability. Dispose via licensed hazardous waste services .
How can computational chemistry models improve the design of reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2d,p)) predict reaction pathways, transition states, and electronic properties. For example:
- Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites.
- Frontier Molecular Orbital (FMO) analysis reveals reactivity trends.
- Mulliken charges guide substituent effects on reaction rates.
These models help optimize solvent systems, catalysts, and reaction conditions before lab trials. Discrepancies between computational and experimental data (e.g., NMR shifts) may arise from solvation effects or basis set limitations, necessitating iterative refinement .
How can researchers reconcile contradictory data in reaction yields or mechanistic pathways reported for phenacyl ester syntheses?
Contradictions often stem from:
- Reaction conditions : Microwave vs. conventional heating alters kinetics.
- Catalyst loading : Excess base may degrade sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents may stabilize carbocation intermediates.
Systematic Design of Experiments (DoE) approaches, such as varying temperature, solvent, and catalyst ratios, can isolate critical variables. Cross-referencing literature (e.g., comparing yields under identical conditions) helps identify outliers .
What are the emerging applications of this compound in medicinal chemistry or materials science?
Phenacyl esters are precursors for:
- Heterocyclic compounds : Thiazole-pyrazoline hybrids (e.g., antitumor agents) synthesized via nucleophilic substitution with phenacyl bromides.
- Bioconjugates : Ester linkages enable controlled drug release in prodrugs.
- Polymer chemistry : Photoactive esters for crosslinking applications.
Recent studies highlight synergies with green chemistry principles, such as solvent-free microwave synthesis, to reduce environmental impact .
How should researchers address stability challenges during storage or reaction of this compound?
- Thermal stability : Avoid prolonged exposure to >50°C to prevent hydrolysis.
- Light sensitivity : Store in amber vials to inhibit photodegradation.
- Moisture control : Use molecular sieves in storage containers.
- pH sensitivity : Neutral conditions (pH 6–8) minimize ester hydrolysis. Monitor degradation via periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
